Selective Cytotoxicity: Differential IC₅₀ Values in Neuroblastoma vs. Normal Human Cells
Kuguaglycoside C demonstrates quantifiable selectivity for neuroblastoma IMR-32 cells over normal human cell lines. The IC₅₀ against IMR-32 was 12.6 μM (48 h, MTT assay), while IC₅₀ values against normal human dermal fibroblasts (NHDF) and human umbilical vein endothelial cells (HUVEC) were 16.4 μM and 27.0 μM respectively [1]. This yields a selectivity window of 1.3× (NHDF) and 2.1× (HUVEC) relative to the cancer line. Although the selectivity margin is moderate, it is explicitly quantified, providing a baseline for comparative assessment against other cucurbitane glycoside candidates for which such normal-cell comparator data are absent.
| Evidence Dimension | Cytotoxicity (IC₅₀) against cancer vs. normal human cells |
|---|---|
| Target Compound Data | IMR-32 IC₅₀ = 12.6 μM; NHDF IC₅₀ = 16.4 μM; HUVEC IC₅₀ = 27.0 μM |
| Comparator Or Baseline | NHDF (normal fibroblasts) IC₅₀ = 16.4 μM; HUVEC (normal endothelial) IC₅₀ = 27.0 μM |
| Quantified Difference | Selectivity ratio: 1.3× (NHDF/IMR-32); 2.1× (HUVEC/IMR-32) |
| Conditions | MTT assay, 48 h treatment, IMR-32 human neuroblastoma cells, NHDF normal human dermal fibroblasts, HUVEC human umbilical vein endothelial cells |
Why This Matters
Procurement decisions for neuroblastoma-focused research require compounds with at least minimally characterized cancer-vs-normal differential toxicity; kuguaglycoside C provides this while most in-class cucurbitane glycosides lack any paired normal-cell IC₅₀ data.
- [1] Tabata K, Hamano A, Akihisa T, Suzuki T. Kuguaglycoside C, a constituent of Momordica charantia, induces caspase-independent cell death of neuroblastoma cells. Cancer Sci. 2012 Dec;103(12):2153-2158. doi:10.1111/cas.12021. PMID: 22937934; PMCID: PMC7659232. View Source
